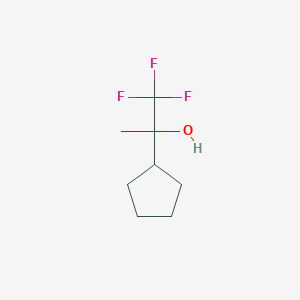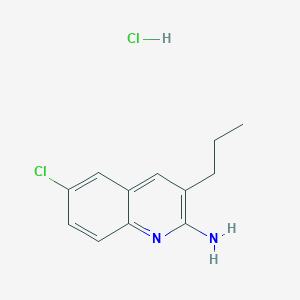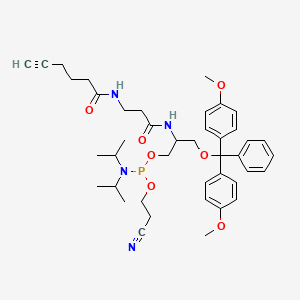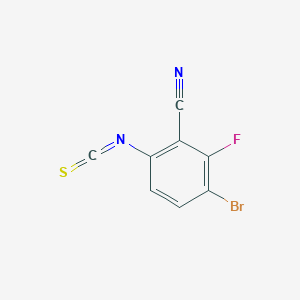
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD32690925” is a chemical entity with unique properties and applications. It is known for its specific reactivity and potential uses in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and the potential it holds for innovative applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32690925” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD32690925” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
化学反応の分析
Types of Reactions: “MFCD32690925” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
“MFCD32690925” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialized materials and chemicals.
作用機序
The mechanism by which “MFCD32690925” exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.
類似化合物との比較
Compound A: Shares a similar chemical structure but differs in its reactivity and applications.
Compound B: Has comparable properties but is used in different industrial processes.
Compound C: Exhibits similar biological activity but with distinct molecular targets.
Uniqueness: “MFCD32690925” stands out due to its unique combination of chemical properties and potential applications. Its distinct reactivity and versatility make it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C9H14Cl2F3N3 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
1-[5-(trifluoromethyl)pyridin-2-yl]propylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H12F3N3.2ClH/c1-2-7(15-13)8-4-3-6(5-14-8)9(10,11)12;;/h3-5,7,15H,2,13H2,1H3;2*1H |
InChIキー |
OLNXPVOSMODDIY-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)



![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)



![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)



![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

